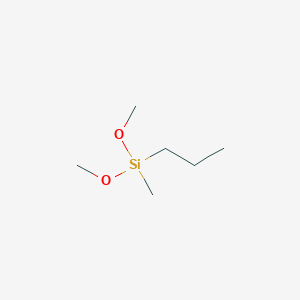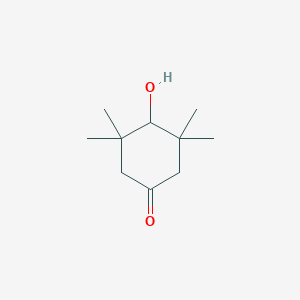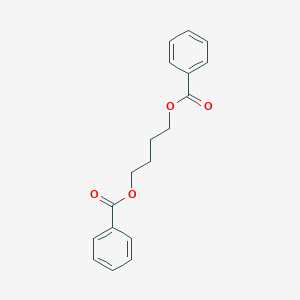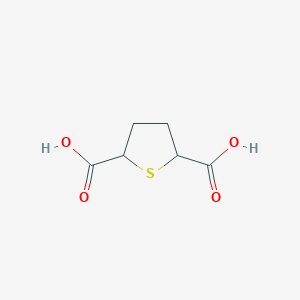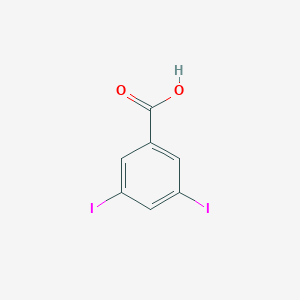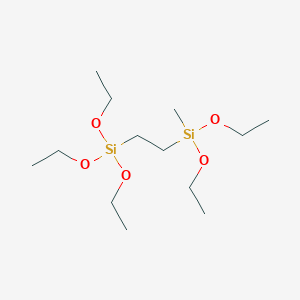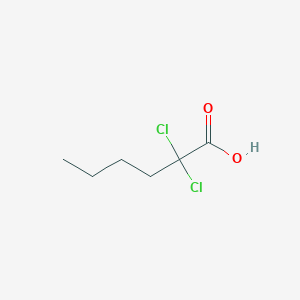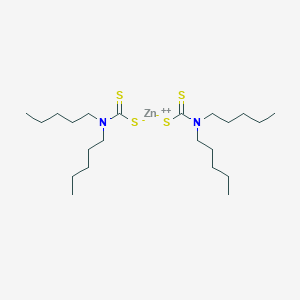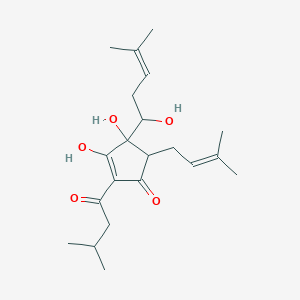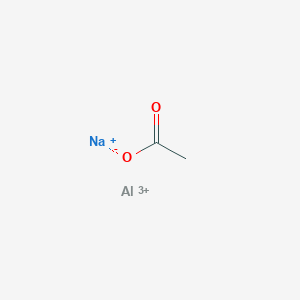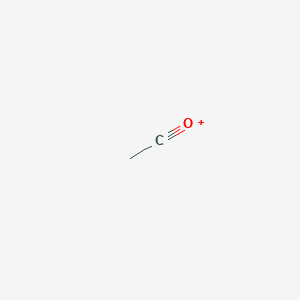
Ethylidyneoxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylidyneoxidanium, also known as ethylidene oxonium, is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It is a type of oxonium ion that is commonly used in organic chemistry for various purposes.
Aplicaciones Científicas De Investigación
Ethylidyneoxidanium has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the study of reaction mechanisms and kinetics. Additionally, ethylidyneoxidanium has been studied for its potential use as a catalyst in various chemical reactions.
Mecanismo De Acción
Ethylidyneoxidanium is a highly reactive compound that can undergo various reactions with different types of compounds. It can act as a Lewis acid, accepting a pair of electrons from a Lewis base. It can also act as a Brønsted acid, donating a proton to a base. The mechanism of action of ethylidyneoxidanium depends on the specific reaction it is involved in.
Efectos Bioquímicos Y Fisiológicos
Ethylidyneoxidanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on certain types of cancer cells. It has also been studied for its potential use in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethylidyneoxidanium in lab experiments is its high reactivity. This makes it a useful reagent for various types of reactions. However, its high reactivity also makes it difficult to handle and store. Additionally, ethylidyneoxidanium is a highly toxic compound and must be handled with extreme care.
Direcciones Futuras
There are several potential future directions for research on ethylidyneoxidanium. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of ethylidyneoxidanium in the development of new catalysts for various chemical reactions. Another area of interest is the study of the potential use of ethylidyneoxidanium in drug delivery systems. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
Ethylidyneoxidanium is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has a wide range of applications in scientific research and has potential for use in various fields. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
Ethylidyneoxidanium can be synthesized through the reaction of ethylene oxide with sulfuric acid. The reaction results in the formation of Ethylidyneoxidanium oxonium sulfate, which can be further hydrolyzed to obtain ethylidyneoxidanium. This synthesis method is commonly used in laboratories to produce ethylidyneoxidanium for research purposes.
Propiedades
Número CAS |
15762-07-9 |
|---|---|
Nombre del producto |
Ethylidyneoxidanium |
Fórmula molecular |
C2H3O+ |
Peso molecular |
43.04 g/mol |
Nombre IUPAC |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
Clave InChI |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
SMILES canónico |
CC#[O+] |
Sinónimos |
[1-14C] acetyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




